8-methyl-5-pyrimidin-5-ylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-5-pyrimidin-5-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-10-4-5-12(11-7-15-9-16-8-11)13-3-2-6-17-14(10)13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLOIHBSUMZKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CN=CN=C3)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methyl 5 Pyrimidin 5 Ylquinoline and Its Analogues
Coupling and Hybridization Techniques for Quinoline-Pyrimidine Linkage
The direct linkage of a quinoline (B57606) ring to a pyrimidine (B1678525) ring is most effectively achieved through cross-coupling reactions, which form the cornerstone of modern synthetic organic chemistry for creating carbon-carbon bonds between aromatic systems.
Cross-Coupling Reactions in Heterocyclic Synthesis
The most prominent and widely applicable method for synthesizing compounds like 8-methyl-5-pyrimidin-5-ylquinoline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with a halide or triflate. For the target molecule, the most logical approach would be the coupling of a 5-halo-8-methylquinoline with pyrimidine-5-boronic acid or its corresponding pinacol (B44631) ester. rsc.orgmedchemexpress.com
The necessary precursors, 5-bromo-8-methylquinoline (B1275203) and pyrimidine-5-boronic acid, are synthetically accessible. 8-Methylquinoline (B175542) can be halogenated at the 5-position using reagents like N-Bromosuccinimide (NBS) in sulfuric acid. Pyrimidine-5-boronic acid can be synthesized from 5-bromopyrimidine (B23866) through a lithium-halogen exchange followed by reaction with triisopropylborate. rsc.org
The Suzuki-Miyaura reaction itself is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. rsc.org The reaction requires a base, such as sodium carbonate, potassium carbonate, or potassium phosphate, and is typically carried out in a solvent mixture like 1,4-dioxane/water or toluene/ethanol. rsc.org Highly active and stable palladium-phosphine catalysts have been developed that are particularly effective for the coupling of nitrogen-containing heterocycles, which can often inhibit catalyst activity. organic-chemistry.org
An alternative cross-coupling method is the Stille reaction, which couples an organotin compound with an organic halide. wikipedia.orglibretexts.org In this case, one might react 5-halo-8-methylquinoline with 5-(tributylstannyl)pyrimidine. The Stille reaction is known for its tolerance of a wide variety of functional groups, though a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org
| Coupling Partner 1 | Coupling Partner 2 | Reaction Type | Catalyst/Reagents Example | Product |
| 5-Bromo-8-methylquinoline | Pyrimidine-5-boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| 8-Methyl-5-boronic acid | 5-Bromopyrimidine | Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃ | This compound |
| 5-Bromo-8-methylquinoline | 5-(Tributylstannyl)pyrimidine | Stille | Pd(PPh₃)₄, LiCl | This compound |
Optimization of Reaction Conditions for Compound Synthesis
The efficiency and yield of the synthesis of this compound via Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters.
Catalyst and Ligand: The choice of palladium source and phosphine (B1218219) ligand is critical. While Pd(PPh₃)₄ is a classic choice, modern catalysts often employ more sophisticated ligands. Buchwald's dialkylbiphenylphosphino ligands, for example, have shown high activity and stability in the coupling of nitrogen-containing heterocycles, overcoming the catalyst inhibition often seen with such substrates. organic-chemistry.org
Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can affect the transmetalation step and prevent side reactions.
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. Mixtures of solvents like dioxane/water, DME/water, or toluene/ethanol are frequently used. The choice of solvent can influence reaction temperature and kinetics.
Temperature: Most cross-coupling reactions require heating, with temperatures typically ranging from 80°C to 120°C. Microwave heating has emerged as a technique to significantly reduce reaction times, often from hours to minutes. nih.gov
A systematic screening of these variables would be necessary to identify the optimal conditions for the specific coupling of 5-halo-8-methylquinoline with pyrimidine-5-boronic acid.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues is crucial for exploring the biological activities of a lead compound. This is typically done through Structure-Activity Relationship (SAR) studies.
Derivative Synthesis for Structure-Activity Relationship (SAR) Studies
SAR studies for a molecule like this compound would involve the synthesis of a library of related compounds with systematic variations to probe the effect of different functional groups on biological activity. nih.gov
Modifications on the Quinoline Ring:
The 8-methyl group could be replaced with other alkyl groups, halogens, or hydrogen to investigate steric and electronic effects.
Substituents could be introduced at other available positions on the quinoline ring (e.g., positions 2, 4, 6, or 7). For example, various substituted anilines can be used in classic quinoline syntheses (like the Skraup or Doebner-von Miller reaction) to produce substituted quinoline cores prior to coupling. chemicalbook.com
The 8-position could feature groups other than methyl, such as the 8-hydroxyquinoline (B1678124) motif, which is known for its metal-chelating properties and is a common scaffold in medicinal chemistry. nih.govscispace.com
Modifications on the Pyrimidine Ring:
Substituents (e.g., amino, chloro, methoxy) could be introduced at positions 2, 4, or 6 of the pyrimidine ring. For instance, coupling could be performed with 2-amino-5-bromopyrimidine (B17363) or 2-chloro-5-bromopyrimidine to install functional handles on the pyrimidine moiety.
The pyrimidine ring itself could be replaced by other heteroaromatic systems like pyridine, pyrazine, or thiophene (B33073) to assess the importance of the pyrimidine nitrogens.
A series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized to explore their antiplasmodial activity, demonstrating how linkers and substituents on both rings are varied for SAR studies. nih.gov
Preparation of Substituted Quinoline-Pyrimidines
The preparation of substituted quinoline-pyrimidines leverages the versatility of cross-coupling reactions and the availability of diverse starting materials. By choosing appropriately substituted coupling partners, a wide array of derivatives can be accessed.
For example, Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline (B186703) with various substituted phenylboronic acids has been used to generate 5-aryl-8-methoxyquinolines. researchgate.net A similar strategy could be applied to couple a range of substituted pyrimidine-5-boronic acids with 5-bromo-8-methylquinoline.
The following table outlines the synthesis of various substituted quinoline-pyrimidine hybrids reported in the literature, showcasing the diversity of accessible structures.
| Quinoline Precursor | Pyrimidine Precursor | Linkage Strategy | Resulting Hybrid Class | Ref. |
| 2-Chloroquinoline-3-carbaldehyde | Urea / Thiourea | Condensation/Cyclization | Pyrimido[4,5-b]quinolines | nih.gov |
| 7-Chloro-4-hydrazinylquinoline | 2-chloro-4,6-diphenylpyrimidine | Nucleophilic Substitution | N,N'-linked quinoline-pyrimidine | nih.gov |
| 5-Bromo-8-methoxyquinoline | Substituted Phenylboronic Acid* | Suzuki-Miyaura Coupling | 5-Aryl-8-methoxyquinolines | researchgate.net |
| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehyde, Dimedone | One-pot MCR | Tetrahydropyrimido[4,5-b]quinolines | nih.gov |
Note: While this example uses a phenylboronic acid, the methodology is directly applicable to using a substituted pyrimidine-boronic acid.
Computational Chemistry and Molecular Modeling Studies of 8 Methyl 5 Pyrimidin 5 Ylquinoline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and stability, which are crucial for predicting its behavior in a biological system.
Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the electronic structure of molecules. echemcom.com By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like 8-methyl-5-pyrimidin-5-ylquinoline, DFT calculations, often employing a basis set such as B3LYP/6-311+G**, can be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -850 Hartree |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack on a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrimidine (B1678525) and quinoline (B57606) rings, as these are the most electronegative atoms. The hydrogen atoms and the methyl group would exhibit a more positive potential (blue or green). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. echemcom.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanisms of small molecules.
In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant biological target. Quinoline and pyrimidine derivatives have been investigated as inhibitors of various enzymes, including kinases and dihydrofolate reductase. echemcom.comnih.gov The analysis of the docked pose would reveal the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the nitrogen atoms of the pyrimidine and quinoline rings could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. By docking this compound against a panel of potential protein targets, it is possible to predict which targets it is most likely to inhibit.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | GLN778 | 2.9 |
| Hydrogen Bond | DT8 | 3.1 |
| π-π Stacking | PHE780 | 4.5 |
| Hydrophobic | LEU820 | 3.8 |
| Binding Affinity | -8.5 kcal/mol |
Note: The data in this table is illustrative and based on typical interactions observed for similar compounds in kinase binding sites. nih.gov
While many docking protocols treat the receptor as a rigid entity, proteins are inherently flexible. Induced fit docking (IFD) is a more advanced approach that allows for conformational changes in the receptor's active site upon ligand binding. This can provide a more accurate representation of the binding event. Considering receptor flexibility is crucial, as it can reveal binding modes that would be missed with a rigid receptor model. An IFD simulation of this compound could show subtle rearrangements of the amino acid side chains in the binding pocket to accommodate the ligand, potentially leading to a more accurate prediction of the binding affinity and interaction patterns.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations offer a powerful approach to understanding the conformational landscape and stability of this compound by simulating the atomic-level movements of the molecule over time. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions with biological systems.
MD simulations are particularly valuable for studying the stability and dynamics of the complex formed between this compound and its biological target. nih.gov Once a potential binding pose is identified through techniques like molecular docking, MD simulations can be employed to refine this pose and assess the stability of the ligand-target interactions over time. nih.gov These simulations can reveal key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. nih.gov For example, in studies of similar pyrimidine-based inhibitors, MD simulations have been used to confirm the stability of the compounds in the active site of their target enzymes and to identify crucial interactions that contribute to their inhibitory activity. nih.govnih.gov
Interactive Data Table: Hypothetical MD Simulation Parameters
| Parameter | Value | Description |
| Force Field | AMBER | A common force field for biomolecular simulations. |
| Solvent Model | TIP3P Water | A standard water model for simulating aqueous environments. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A typical simulation time to observe significant conformational changes. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead molecules. medium.com
To develop a QSAR model for this compound and its analogs, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values against a specific target) is required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, can then be used to build the QSAR model. nih.gov The goal is to create a model that can accurately predict the biological activity of new, untested compounds based on their structural features. nih.gov
A crucial aspect of QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). By analyzing the correlation between these descriptors and the biological activity, a QSAR model can identify the key physicochemical properties that influence the activity of the compounds. For instance, a QSAR study on related quinoline derivatives might reveal that properties like hydrophobicity (logP), molecular refractivity (MR), and specific electronic features are critical for their inhibitory potency. nih.gov
Interactive Data Table: Hypothetical Physicochemical Descriptors for QSAR
| Descriptor | Description | Hypothetical Influence on Activity |
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | A positive correlation may suggest the importance of hydrophobic interactions in the binding pocket. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | A negative correlation could indicate that lower polarity is favorable for cell membrane permeability. |
| Number of Hydrogen Bond Donors/Acceptors | The count of potential hydrogen bonding sites. | A strong correlation would highlight the significance of hydrogen bonds in ligand-target recognition. |
| Molecular Weight (MW) | The mass of the molecule. | May be a factor in the overall fit and steric hindrance within the binding site. |
In Silico Lead Optimization and Virtual Screening Applications
In silico lead optimization and virtual screening are powerful computational strategies to accelerate the drug discovery process. These methods leverage computational models to identify and refine promising drug candidates from large chemical libraries.
For this compound, a virtual screening campaign could be initiated to identify other compounds with similar structural features that might bind to the same biological target. nih.gov This can be done through ligand-based virtual screening, where compounds are searched based on their similarity to the known active compound, or through structure-based virtual screening, which involves docking a large library of compounds into the binding site of the target protein. nih.gov
Once a lead compound like this compound is identified, in silico lead optimization techniques can be used to guide the synthesis of more potent and selective analogs. medium.com This involves making virtual modifications to the lead structure and using the previously developed QSAR models and docking simulations to predict the effect of these changes on the compound's activity and other properties like ADME (absorption, distribution, metabolism, and excretion). nih.gov This iterative process of virtual design and computational evaluation helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline. medium.com
Computational Design of Novel Derivatives
The computational design of novel derivatives of a lead compound, such as this compound, is a cornerstone of modern drug discovery. This process utilizes computational chemistry and molecular modeling to rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. While specific studies on the computational design of this compound derivatives are not extensively documented in publicly available literature, the principles of such design can be illustrated by examining research on closely related quinoline and pyrimidine structures.
The process typically begins with a validated lead compound. Its structure is used as a scaffold upon which modifications are made. Techniques like structure-activity relationship (SAR) analysis are employed, where the biological activity of a series of compounds is correlated with their three-dimensional structures. For instance, in studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, researchers designed and synthesized new compounds to explore their potential as c-Met kinase inhibitors. nih.gov This involved modifying the core structure to enhance interactions with the target enzyme. nih.gov
Another key aspect is the use of molecular docking to predict how newly designed derivatives will bind to a biological target. nih.govresearchgate.net For example, in the design of new antitumor agents based on a quinoline core, molecular modeling was used to evaluate how different substitutions on the quinoline ring would fit into the binding pocket of the VEGFR tyrosine kinase. researchgate.net This allows for the in silico prioritization of compounds for synthesis, saving time and resources.
The design process also involves optimizing the physicochemical properties of the derivatives to improve their drug-likeness. This includes properties like solubility, lipophilicity, and metabolic stability, which can be predicted using various computational models. In the development of novel bromodomain-containing protein 4 (BRD4) inhibitors, computational approaches were used to optimize the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives. researchgate.net
The following table illustrates the types of derivatives that might be designed based on a core scaffold and the rationale behind their design, drawing parallels from research on related heterocyclic compounds.
| Derivative ID | Modification Rationale | Target Interaction Explored | Computational Method |
| Derivative A | Introduction of a hydrogen bond donor/acceptor to enhance binding affinity. | Interaction with key amino acid residues in the active site. | Molecular Docking |
| Derivative B | Addition of a bulky hydrophobic group to occupy a specific pocket in the target protein. | Exploration of hydrophobic interactions. | Molecular Dynamics |
| Derivative C | Modification to improve solubility and cell permeability. | Optimization of physicochemical properties (logP, polar surface area). | QSAR, ADME/T Prediction |
| Derivative D | Isosteric replacement to improve metabolic stability or alter electronic properties. | Maintaining key binding interactions while improving pharmacokinetics. | Bioisosteric Replacement Analysis |
This table is illustrative and based on general principles of computational drug design as applied to related quinoline and pyrimidine compounds.
Virtual Ligand Screening for New Biological Targets
Virtual ligand screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be employed to identify potential new biological targets for this compound or its derivatives, thereby exploring new therapeutic applications.
The process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target is unknown. It relies on the knowledge of molecules that are known to bind to the target. A model of the "active" ligand is created, and a database of compounds is then searched for molecules with similar properties, such as shape and electronic features. For example, a ligand-based approach was used to identify potential new inhibitors of the ricin toxin A-chain (RTA) by searching for compounds similar to known inhibitors. mdpi.com
Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is the most common SBVS method, where compounds from a database are computationally "docked" into the binding site of the target. The compounds are then ranked based on their predicted binding affinity or how well they fit in the active site. This approach was successfully used to identify a lead compound with CHK1 inhibitory activity, which was then optimized to develop potent and selective inhibitors for hematologic malignancies. nih.gov
The results of a virtual screening campaign are typically a list of "hits"—compounds that are predicted to be active. These hits require experimental validation to confirm their biological activity. A successful virtual screening can significantly reduce the number of compounds that need to be tested experimentally, making the drug discovery process more efficient. For instance, in the search for new 5-HT7 and 5-HT1A receptor ligands, molecular modeling was used to investigate the binding modes of newly synthesized arylpiperazine derivatives, helping to rationalize their binding affinities. nih.gov
The following table provides an example of how the results of a virtual screening campaign might be presented, including the identified potential targets and the computational methods used.
| Compound ID | Potential Biological Target | Screening Method | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | Kinase X | Structure-Based (Docking) | -9.5 | Hydrogen bond with Asp123, pi-stacking with Phe45 |
| Derivative 1 | Protease Y | Structure-Based (Docking) | -8.7 | Hydrophobic interactions with Leu67, Ile89 |
| Derivative 2 | GPCR Z | Ligand-Based (Shape Similarity) | Tanimoto Coeff: 0.85 | Similar shape and pharmacophore to known agonist |
| Derivative 3 | Kinase X | Structure-Based (Docking) | -10.2 | Additional hydrogen bond with Glu120 |
This table is a hypothetical representation of virtual screening results for this compound and its derivatives, based on methodologies reported for similar compounds.
Preclinical Biological Evaluation and Mechanism of Action Studies
In Vitro Assays for Biological Target Identification and Validation
The initial phase of in vitro evaluation for 8-methyl-5-pyrimidin-5-ylquinoline and its analogs involves a series of assays designed to pinpoint its biological targets and validate these interactions. This is achieved through a combination of enzyme inhibition studies, receptor binding assays, and investigation of interactions with other key macromolecules.
Enzyme Inhibition Studies
The quinoline (B57606) and pyrimidine (B1678525) scaffolds are present in numerous compounds known to inhibit various enzymes, particularly kinases, which are crucial regulators of cell signaling. For instance, new quinoline-pyridine hybrids have been designed and synthesized as inhibitors of PIM-1/2 kinases. nih.gov Kinetic studies of these hybrids have shown that they can act as competitive or non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov Similarly, a series of 5-trifluoromethylpyrimidine derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Furthermore, quinoline-5,8-quinones have been identified as inhibitors of the Cdc25B protein phosphatase, an important regulator of the cell cycle. nih.gov In the context of mycobacterial research, 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase. nih.gov
While direct enzyme inhibition data for this compound is not yet available, the known activities of related compounds suggest that its potential to inhibit various kinases and phosphatases should be a primary area of investigation.
Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)
G-protein coupled receptors (GPCRs) and ion channels represent another major class of drug targets. Derivatives of pyrimido[5,4-c]quinolines have been identified as potent ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating a potential role in modulating serotonergic signaling. researchgate.net The diverse pharmacological activities of these related compounds underscore the importance of screening this compound against a broad panel of receptors and ion channels to elucidate its potential pharmacological profile.
Protein-Protein and Nucleic Acid Interactions
Beyond direct enzyme inhibition and receptor binding, the ability of a compound to interfere with protein-protein or protein-nucleic acid interactions is a key aspect of its mechanism of action. For example, certain pyrimidine derivatives have been shown to inhibit the binding of [3H]colchicine to tubulin, thereby disrupting microtubule dynamics. mdpi.com Specifically, compounds with a 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine scaffold were found to be potent inhibitors of tubulin assembly. mdpi.com Additionally, some quinoline-based compounds have been investigated for their potential to interact with DNA. mdpi.com The planar aromatic structure of this compound suggests that its potential to intercalate with DNA or interact with other macromolecules should be a subject of future studies.
Cellular Assays for Phenotypic Screening and Pathway Modulation
Following target identification, cellular assays are employed to assess the phenotypic effects of a compound and to confirm its modulation of specific signaling pathways within a cellular context.
Cell-Based Functional Assays
Cell-based functional assays provide a more holistic view of a compound's activity by measuring its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression. For example, certain quinoline-5,8-quinones have been shown to inhibit the growth of HeLa cells. nih.gov In other studies, quinoline-pyridine hybrids demonstrated potent in vitro anticancer activity against various cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cells. nih.gov These hybrids were also found to induce apoptosis and activate caspases 3/7 in HepG-2 cells. nih.gov Furthermore, a novel series of 5-trifluoromethylpyrimidine derivatives exhibited excellent antitumor activities against A549, MCF-7, and PC-3 tumor cells, inducing early apoptosis and arresting the cell cycle in the G2/M phase. nih.gov The antiproliferative potential of pyrimido[5,4-c]quinolines has also been evaluated in vitro. researchgate.net
Investigation of Cellular Uptake and Localization
Understanding the ability of a compound to penetrate the cell membrane and accumulate at its site of action is crucial. Studies on pyrazolo[1,5-a]pyrimidines have utilized in vitro Caco-2 cell permeability assays to predict gastrointestinal absorption. mdpi.com The results indicated that many of these compounds exhibited moderate permeation. mdpi.com While specific data on the cellular uptake and localization of this compound is not currently available, its physicochemical properties will be a key determinant of its ability to cross cellular membranes and reach its intracellular targets.
Modulation of Intracellular Signaling Pathways
There is no specific information available in the reviewed literature detailing the modulation of intracellular signaling pathways by this compound. Research on other quinoline-based compounds has indicated potential mechanisms such as the inhibition of PI3K/mTOR kinases or DNA methyltransferases. nih.govacs.org However, these findings pertain to structurally distinct molecules, and it cannot be assumed that this compound acts via these or any other specific signaling pathways without direct experimental evidence.
In Vitro Efficacy Against Disease-Relevant Pathogens and Cell Lines
Specific in vitro efficacy data for this compound against pathogens or cancer cell lines is not documented in the available literature.
No studies reporting the antibacterial, antifungal, or antiprotozoal activity of this compound were identified. The broader class of quinoline derivatives, particularly 8-hydroxyquinolines, are known for their antimicrobial properties, but this cannot be extrapolated to the specific compound . nih.govnih.gov
There are no published reports on the antiviral activity of this compound. While the quinoline scaffold is a component of several antiviral agents, and numerous derivatives are investigated for this purpose, specific data for this compound is absent. nih.gov A publication on a related isomer, 2-chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline, was found, but it only contained crystallographic data with no assessment of its biological activity.
The antiproliferative effects of this compound on specific cancer cell lines have not been reported in the scientific literature. Although many quinoline and pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents, no such data exists for this particular hybrid molecule.
While the hybridization of quinoline and pyrimidine moieties is a strategy explored in the development of new antimalarial drugs, no studies were found that specifically evaluate the antimalarial activity of this compound. Research on other quinoline-pyrimidine hybrids has shown some promise, but these findings are specific to the structures investigated in those particular studies.
In Vivo Efficacy in Animal Models of Disease
Consistent with the lack of in vitro data, no studies on the in vivo efficacy of this compound in any animal models of disease have been published in the available scientific literature.
Proof-of-Concept Studies in Relevant Animal Disease Models
The anticancer potential of quinoline derivatives has been substantiated through various proof-of-concept studies in xenograft animal models. These studies are critical in demonstrating the in-vivo activity of a compound and its potential for further development.
One such study on a novel quinoline derivative, compound 91b1, demonstrated a significant anticancer effect in a nude mice xenograft model. nih.gov The in-vivo anticancer activity was evaluated, and the results indicated that treatment with compound 91b1 led to a notable reduction in tumor size, providing strong evidence for its therapeutic potential. nih.gov
Similarly, other research has highlighted the promise of quinoline and quinoline derivatives for cancer treatment, suggesting that these compounds could be beneficial in treating various cancer types. nih.gov Further investigations in advanced animal models have been recommended for the most effective derivatives identified in in-vitro screenings. nih.gov The collective findings from these studies underscore the importance of the quinoline scaffold in the development of new anticancer agents. neuroquantology.com
Table 1: Summary of In-Vivo Anticancer Activity of a Quinoline Derivative
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| 91b1 | Nude mice xenograft | Significantly reduced tumor size | nih.gov |
Pharmacodynamic Biomarker Evaluation in Animal Studies
Pharmacodynamic (PD) biomarker studies in animal models are essential to understand the molecular effects of a drug candidate on its target and related pathways in a living organism. These biomarkers can provide early evidence of target engagement and biological activity.
For the quinoline compound 91b1, microarray analysis was employed to identify its regulated target, which was subsequently confirmed through pancancer analysis. nih.gov This investigation revealed that the expression of the gene Lumican was downregulated following treatment with 91b1. nih.gov Lumican has been implicated in tumorigenesis, and its downregulation by compound 91b1 suggests a potential pharmacodynamic biomarker for the activity of this class of compounds. nih.gov
Further research into quinoline derivatives has explored their impact on various cellular processes that could serve as sources for pharmacodynamic biomarkers. For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis, which can be monitored in tumor tissues from animal models. nih.gov Another study focused on quinoline derivatives as tubulin polymerization inhibitors, indicating that markers of cell cycle arrest at the G2/M phase and apoptosis could be valuable pharmacodynamic endpoints. rsc.org
Table 2: Potential Pharmacodynamic Biomarkers for Quinoline Derivatives in Animal Studies
| Compound Class | Potential Biomarker | Method of Evaluation | Reference |
|---|---|---|---|
| Quinoline Derivative (91b1) | Lumican downregulation | Microarray, qRT-PCR | nih.gov |
| Quinoline Derivatives | Markers of cell cycle arrest (e.g., G2/S phase) | Flow cytometry of tumor cells | nih.gov |
| Quinoline Derivatives | Markers of apoptosis | Fluorescence microscopy of tumor cells | nih.govrsc.org |
| Quinoline Derivatives | Inhibition of tubulin polymerization | Biochemical assays on tumor lysates | rsc.org |
Mechanistic Investigations in Animal Systems
Mechanistic investigations in animal models aim to elucidate the precise molecular pathways through which a compound exerts its therapeutic effect. These studies are crucial for understanding the drug's mode of action and for identifying potential resistance mechanisms.
In the case of the quinoline derivative 91b1, mechanistic studies have suggested that its anticancer activity is likely mediated through the downregulation of the Lumican gene. nih.gov High expression of Lumican has been associated with poor survival in cancer patients, and its role in promoting tumorigenesis, cell migration, invasion, and proliferation has been established. nih.gov Therefore, the ability of compound 91b1 to downregulate Lumican provides a clear mechanistic rationale for its observed anticancer effects in vivo. nih.gov
The broader family of quinoline derivatives has been investigated for various mechanisms of action. Some have been designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in the altered metabolism of tumor cells. nih.gov Others have been found to act as tubulin polymerization inhibitors, disrupting microtubule dynamics which are essential for cell division. rsc.org These studies highlight the diverse molecular targets of the quinoline scaffold, which can be further explored in animal models to confirm their relevance in a physiological context.
Table 3: Investigated Mechanisms of Action for Quinoline Derivatives in Preclinical Research
| Compound/Class | Proposed Mechanism of Action | Investigational Approach | Reference |
|---|---|---|---|
| Quinoline Derivative (91b1) | Downregulation of Lumican gene | Target prediction via microarray and pancancer analysis | nih.gov |
| Pyrimidine-Quinolone Hybrids | Inhibition of human lactate dehydrogenase A (hLDHA) | In silico design and in-vitro enzymatic assays | nih.gov |
| Quinoline Derivatives | Inhibition of tubulin polymerization | In-vitro tubulin polymerization assays and cell cycle analysis | rsc.org |
Structure Activity Relationships Sar and Lead Optimization Strategies
Systematic Structural Modifications and Their Impact on Biological Activity
The process of lead optimization involves iterative modifications to a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For 8-methyl-5-pyrimidin-5-ylquinoline, this involves dissecting the molecule into its core components: the quinoline (B57606) moiety, the pyrimidine (B1678525) ring, and the linkage between them.
Role of the 8-Methyl Group on Quinoline Moiety
The quinoline ring is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. rsc.org Its substitution pattern significantly modulates its biological effects. The methyl group at the 8-position of the quinoline core in this compound is predicted to have a notable impact on the molecule's properties.
Steric and Electronic Effects:
The 8-position on the quinoline ring is adjacent to the nitrogen atom. A substituent at this position can exert significant steric and electronic effects. The 8-methyl group is an electron-donating group, which can increase the electron density of the quinoline ring system and potentially modulate its interaction with biological targets. rsc.org
In a related context, studies on 8-hydroxyquinolines have shown that modifications to the quinoline scaffold can fine-tune biological activities. nih.gov For instance, the introduction of substituents can alter lipophilicity and metal-chelating properties, which are often crucial for the mechanism of action of quinoline-based compounds. nih.govresearchgate.net The presence of an 8-methoxy group on a quinoline N-oxide, for example, was found to be compatible with certain chemical transformations, yielding desired products in good yields. acs.org This suggests that substitution at the 8-position is synthetically feasible and can influence reactivity and, by extension, biological function.
Hypothetical Impact on Activity:
The table below illustrates a hypothetical structure-activity relationship for modifications at the 8-position, based on general medicinal chemistry principles.
| Modification at 8-Position | Expected Impact on Lipophilicity | Potential Influence on Biological Activity |
| H (unsubstituted) | Decrease | May alter binding affinity; could increase solubility. |
| OCH₃ (methoxy) | Slight Increase | May introduce new hydrogen bond acceptor capabilities; alters electronic profile. |
| Cl (chloro) | Significant Increase | Increases lipophilicity; acts as an electron-withdrawing group, potentially altering target interactions. |
| CF₃ (trifluoromethyl) | Significant Increase | Strong electron-withdrawing group; can enhance metabolic stability and binding affinity. |
This table is illustrative and based on established medicinal chemistry principles, not on specific experimental data for this compound.
Influence of Pyrimidine Substitution Pattern
The pyrimidine ring is another critical heterocyclic system found in a vast array of biologically active molecules, including nucleic acids and various drugs. nih.govjuniperpublishers.com The point of attachment and the substitution pattern on the pyrimidine ring are known to be major determinants of biological activity. nih.govnih.gov
In this compound, the pyrimidine ring is attached to the quinoline moiety at its 5-position. This specific linkage creates a bi-aryl system with a defined spatial arrangement. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common feature in ligand-receptor interactions.
Research on other pyrimidine-containing hybrids has demonstrated the importance of the substitution pattern. For example, in a series of quinoline-pyrimidine hybrids designed as antimalarial agents, the nature of the substituents on the pyrimidine core had a significant association with their antiplasmodial activity. nih.gov Similarly, studies on other pyrimidine derivatives have shown that the presence of different functional groups can confer a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net
Hypothetical Impact of Pyrimidine Modifications:
The following table presents a hypothetical analysis of how modifying the pyrimidine ring in this compound might influence its biological profile.
| Modification on Pyrimidine Ring | Potential Change in Properties | Hypothesized Effect on Activity |
| Addition of an amino group at C2 | Increased polarity, hydrogen bond donor/acceptor | Could enhance interactions with target proteins, potentially increasing potency. |
| Addition of a phenyl group at C2 or C4 | Increased lipophilicity and steric bulk | May lead to new pi-stacking interactions with the target, or conversely, cause steric hindrance. |
| Isomeric rearrangement (e.g., pyrimidin-2-yl or pyrimidin-4-yl) | Altered geometry and nitrogen atom positioning | Would likely significantly change the binding mode and could lead to a loss or gain of activity. acs.org |
This table is illustrative and based on established medicinal chemistry principles, not on specific experimental data for this compound.
Effect of Linker Modifications between Quinoline and Pyrimidine Rings
In this compound, the quinoline and pyrimidine rings are directly connected via a carbon-carbon bond. This direct linkage creates a relatively rigid structure where the rotational freedom between the two ring systems is somewhat restricted. The nature of this linkage is a key parameter in lead optimization.
Introducing Flexible or Rigid Linkers:
The introduction of a linker between the two aromatic systems is a common strategy in drug design to optimize the spatial orientation of the pharmacophores. A flexible linker, such as an alkyl chain, could allow the quinoline and pyrimidine moieties to adopt a more favorable conformation within a binding pocket. Conversely, a more rigid linker, like an amide or an alkyne, could lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.
For instance, a study on quinoline-pyrimidine hybrids with an alkanediamine linker demonstrated that the length and nature of the linker were crucial for their antiplasmodial activity. nih.gov Another study involving pyrimidine-quinolone hybrids used a 2-aminophenylsulfide linker to create specific molecular shapes for targeting human lactate (B86563) dehydrogenase A. nih.gov
Identification of Key Pharmacophores for Biological Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Definition of Essential Structural Features
For the this compound scaffold, the key pharmacophoric features can be hypothesized based on the constituent parts:
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor. This feature is frequently observed in the binding of quinoline-based inhibitors to their targets, such as kinases. nih.gov
The Aromatic Ring Systems: The planar, aromatic surfaces of both the quinoline and pyrimidine rings are likely to be involved in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's active site. nih.govmdpi.com
The Pyrimidine Nitrogens: The two nitrogen atoms of the pyrimidine ring can also serve as hydrogen bond acceptors, providing additional points of interaction with a biological target.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes
The synthesis of quinoline-pyrimidine hybrids is an active area of research, with a clear trend towards developing more efficient and environmentally friendly methods. thesciencein.org Future efforts will likely concentrate on moving beyond traditional multi-step procedures to more sophisticated synthetic strategies.
Key areas for exploration include:
One-Pot and Microwave-Assisted Reactions: These techniques have already been successfully utilized to create some quinoline-pyrimidine hybrids, offering advantages such as reduced reaction times, higher yields, and simpler purification processes. thesciencein.org Further development of catalyst-free, microwave-assisted reactions, such as aromatic nucleophilic substitution, could streamline the synthesis of compounds like 8-methyl-5-pyrimidin-5-ylquinoline. mdpi.com
Catalytic Protocols: The use of novel catalysts, such as copper-based systems for the synthesis of pyrimidine-fused quinolines, presents a promising avenue. nih.gov Research into different metal catalysts (e.g., Rhodium, Palladium) could unlock new reaction pathways and allow for greater structural diversity. nih.gov
Green Chemistry: A continued focus on "greener" methods that minimize waste, avoid hazardous solvents, and reduce energy consumption will be crucial. thesciencein.orgmdpi.com
Discovery of Additional Biological Targets and Mechanisms
While quinoline (B57606) and pyrimidine (B1678525) derivatives are known to interact with a wide range of biological targets, the specific targets for this compound remain largely uncharacterized. A significant research opportunity lies in elucidating its mechanism of action and identifying novel molecular partners.
Future research should focus on:
Kinase Inhibition: Many quinoline and pyrimidine derivatives function as kinase inhibitors. rsc.orgnih.gov Screening this compound against a broad panel of kinases could identify specific targets involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and HER-2. rsc.org
Enzyme Inhibition: The scaffold could be effective against other enzyme classes. For instance, related quinoline compounds have shown inhibitory activity against metabolic enzymes like α-glucosidase and aldose reductase (relevant for diabetes), peptide deformylase (antibacterial), and cholinesterases (neurodegenerative diseases). acs.orgnih.govnih.gov
Induction of Apoptosis: A key mechanism for anticancer agents is the induction of programmed cell death (apoptosis). A related quinoline derivative, MDPTQ, was found to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) and activating caspases. nih.gov Investigating whether this compound triggers similar apoptotic pathways is a critical next step.
DNA Interaction: The planar aromatic nature of the quinoline and pyrimidine rings suggests potential interaction with DNA, a mechanism employed by some anticancer drugs. mdpi.com
Application in Emerging Therapeutic Areas
The historical success of quinolines as antimalarial drugs provides a strong foundation, but the future of this compound lies in its potential application in other, more complex diseases. nih.govrsc.org
Promising therapeutic areas for investigation include:
Oncology: Cancer is a primary area of focus. Quinoline-based compounds have been investigated as potent agents against breast, lung, and central nervous system tumors. rsc.org The development of derivatives as EGFR inhibitors or inducers of apoptosis could lead to new cancer therapies. rsc.orgnih.govnih.gov
Neurodegenerative Diseases: Multifactorial diseases like Alzheimer's present a significant challenge where multi-target drugs are needed. nih.gov Quinoline hybrids have been designed as inhibitors of key enzymes like cholinesterases and monoamine oxidases, making this a promising field for this compound. nih.govnih.govresearchgate.net
Infectious Diseases: Beyond malaria, there is potential in antiviral, antibacterial, and antifungal applications. nih.govnih.gov For example, quinoline derivatives have been tested against Zika virus, and others have been designed as peptide deformylase inhibitors to combat bacteria. nih.govnih.gov Structurally similar compounds have also shown activity against protozoan parasites responsible for Chagas disease. mdpi.com
Metabolic Diseases: The discovery of quinolone-based hydrazones as potential antidiabetic agents that target key metabolic enzymes opens a new therapeutic possibility. acs.org
Advanced Computational Modeling and Artificial Intelligence in Drug Design
The integration of computational tools is essential for accelerating the drug discovery process for compounds like this compound. These in silico methods can reduce costs and improve the efficiency of identifying promising drug candidates. mdpi.com
Future research will heavily rely on:
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, can build predictive models that correlate the three-dimensional structure of a molecule with its biological activity. mdpi.comresearchgate.net This allows researchers to understand which structural features are crucial for efficacy and to design more potent analogs.
Molecular Docking: This technique predicts how a molecule binds to the active site of a protein target. nih.gov It provides valuable insights into binding affinity and the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex, guiding rational drug design. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-target complex over time, offering a deeper understanding of its stability and the conformational changes that may occur upon binding. nih.gov
Artificial Intelligence (AI): AI and machine learning can be used to screen vast virtual libraries of compounds, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify novel biological targets, significantly enhancing the drug design pipeline. ou.edudrugdiscoveryonline.com
Development of Multi-Targeted Agents
There is a paradigm shift in drug discovery towards developing single molecules that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov The this compound scaffold is an ideal starting point for creating such multi-targeted agents. nih.gov
Strategies for development include:
Hybrid Molecule Design: The inherent hybrid nature of the compound is its primary advantage. This concept of "covalent bitherapy" combines two distinct pharmacophores to engage multiple targets. thesciencein.orgacs.org
Rational Design of Substituents: By strategically modifying the substituents on the quinoline and pyrimidine rings, it is possible to fine-tune the molecule's affinity for different targets. For example, one part of the molecule could be optimized to inhibit a specific kinase, while another part is designed to interact with a different enzyme or receptor.
Dual-Target Inhibitors: Research has already yielded quinoline-based dual inhibitors for targets like EGFR/HER-2 in cancer and MAO/ChE in Alzheimer's disease. rsc.orgnih.gov Applying this proven strategy to the this compound core could lead to novel agents with enhanced therapeutic profiles and a reduced likelihood of drug resistance.
Q & A
Q. What are the recommended synthetic routes for 8-methyl-5-pyrimidin-5-ylquinoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Common synthetic approaches include nucleophilic substitution or cross-coupling reactions between pyrimidine and quinoline derivatives. Optimizing reaction conditions involves systematic variation of catalysts (e.g., Pd-based for coupling reactions), temperature (typically 80–120°C), and solvent polarity (e.g., DMF or THF). Use high-throughput screening to identify ideal molar ratios and reflux times. Yield improvements can be monitored via HPLC or GC-MS. Always characterize intermediates and final products using NMR and mass spectrometry to confirm structural integrity .
Q. Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 12 | 65 |
| CuI | THF | 80 | 24 | 42 |
| None | EtOH | 60 | 48 | 28 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve methyl and pyrimidine proton environments (δ 2.5–3.0 ppm for methyl; δ 8.5–9.0 ppm for pyrimidine protons). Use DEPT-135 to confirm quaternary carbons.
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity. ESI-MS in positive ion mode can confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and validates substituent positioning. For unstable intermediates, use FT-IR to track functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent, cell lines). To address this:
Replicate Studies : Reproduce experiments under identical conditions, noting variables like incubation time and temperature.
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogues (e.g., methyl vs. ethyl groups) to isolate activity drivers.
Computational Docking : Perform molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinases). Validate with in vitro enzymatic assays .
Q. What experimental strategies can elucidate the mechanism of photodegradation in this compound?
- Methodological Answer :
- Controlled Light Exposure : Use UV-Vis spectroscopy to monitor degradation kinetics under varying wavelengths (254–365 nm).
- Radical Trapping : Add scavengers (e.g., TEMPO) to identify reactive oxygen species (ROS) involvement.
- LC-MS/MS : Identify degradation products (e.g., quinoline ring cleavage) and propose pathways.
- Surface Reactivity Studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to assess adsorption on indoor surfaces, relevant to environmental stability .
Q. How should researchers design computational models to predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Solvent Effects : Use COSMO-RS to model solvation energies in polar vs. nonpolar media.
- Transition State Analysis : Identify activation barriers for key reactions (e.g., methyl group transfer) using QM/MM hybrid methods. Validate with kinetic isotope effect (KIE) experiments .
Data Management and Reproducibility
Q. What guidelines ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Detailed Protocols : Document all steps, including purification methods (e.g., column chromatography gradients) and instrument calibration.
- FAIR Data Principles : Share raw NMR, HPLC, and crystallography data in repositories with persistent identifiers (DOIs). Use standardized formats (e.g., JCAMP-DX for spectra) .
- Collaborative Validation : Partner with independent labs to cross-verify results, addressing batch-to-batch variability in starting materials .
Contradiction Analysis and Ethical Considerations
Q. How should conflicting data on the compound’s toxicity be addressed in interdisciplinary studies?
- Methodological Answer :
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in relevant biological models (e.g., hepatocytes).
- Metabolomic Profiling : Use LC-HRMS to identify toxic metabolites (e.g., oxidized pyrimidine derivatives).
- Ethical Reporting : Disclose all negative results and limit extrapolation beyond experimental conditions. Follow ICMJE guidelines for chemical safety documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
